4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole

Description

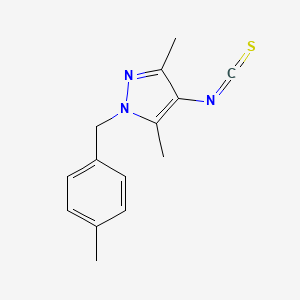

4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole is a pyrazole derivative featuring a 3,5-dimethyl-substituted pyrazole core, a 4-methylbenzyl group at the 1-position, and an isothiocyanate (-NCS) functional group at the 4-position. Its molecular formula is C₁₄H₁₅N₃S, with a molecular weight of 257.07 g/mol.

Properties

IUPAC Name |

4-isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-10-4-6-13(7-5-10)8-17-12(3)14(15-9-18)11(2)16-17/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYGDCCYJWADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N=C=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501159510 | |

| Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004193-56-9 | |

| Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Isothiocyanate Group: The isothiocyanate group is introduced via the reaction of the pyrazole derivative with thiophosgene or other isothiocyanate-generating reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, expanding its utility in synthesizing complex molecules.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are employed for reduction reactions.

Major Products:

Thiourea Derivatives: Formed from nucleophilic substitution.

Oxidized or Reduced Pyrazole Derivatives: Depending on the specific reaction conditions.

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological processes due to its reactive isothiocyanate group.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole exerts its effects involves:

Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.

Pathways Involved: The compound may interfere with specific biochemical pathways, such as those involving enzyme activity or signal transduction.

Comparison with Similar Compounds

Structural Features

The compound’s distinct substitution pattern differentiates it from other pyrazole derivatives:

- Substituent Positions : Unlike 3,4-disubstituted pyrazoles (e.g., kinase modulators in ), this compound is 3,5-disubstituted, which may alter steric and electronic interactions with biological targets .

- Functional Groups: The isothiocyanate group contrasts with thiadiazine or thiadiazinone moieties in analogs from (e.g., compounds 15b, 17a).

- Aromatic Substituents : The 4-methylbenzyl group differs from substituents like 4-nitrophenyl () or 4-chlorophenyl (), which influence lipophilicity and electronic properties.

Physical Properties

The table below compares physical properties of the target compound with structurally related analogs:

Key Observations :

- The target compound’s isothiocyanate group reduces molecular weight compared to thiadiazine/thiadiazinone analogs.

- Thiadiazine derivatives exhibit higher melting points (>140°C), likely due to hydrogen bonding and rigidity .

Biological Activity

4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole (CAS No. 1004193-56-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

- Molecular Formula: C14H15N3S

- Molecular Weight: 257.35 g/mol

- CAS Number: 1004193-56-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole with thiophosgene (CSCl2) to introduce the isothiocyanate group, often carried out in inert solvents like dichloromethane or chloroform at low temperatures to prevent decomposition.

Anticancer Properties

Research indicates that isothiocyanates exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects. In vitro studies have demonstrated that it possesses activity against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections .

The biological activity of this compound is primarily attributed to its isothiocyanate functional group, which can react with nucleophilic sites in proteins and other biomolecules. This interaction can lead to:

- Covalent bond formation with enzymes, altering their activity.

- Disruption of protein-protein interactions.

- Alteration of cellular signaling pathways.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that isothiocyanates, including derivatives like 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various signaling pathways involved in cell proliferation and survival. For instance, isothiocyanates can modulate the expression of genes related to cell cycle regulation and apoptosis, providing a promising avenue for cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation-related conditions. This property makes it a potential candidate for developing treatments for chronic inflammatory diseases .

Agricultural Applications

Pest Control

Isothiocyanates are known for their pesticidal properties. The application of this compound in agriculture could serve as a natural pesticide. Its efficacy against various pests has been documented, suggesting that it can be used as a bio-pesticide to manage agricultural pests without the adverse effects associated with synthetic chemicals .

Herbicide Development

The compound’s ability to inhibit specific enzymes in plants indicates potential use as a herbicide. Research into its mode of action reveals that it may disrupt metabolic processes in target weed species, leading to effective weed management strategies in crop production .

Material Science Applications

Polymer Chemistry

In material science, derivatives of pyrazole compounds have been explored for their utility in polymer chemistry. The incorporation of isothiocyanates into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for industrial uses .

Nanotechnology

Emerging research suggests that compounds like this compound can be utilized in nanotechnology for creating functionalized nanoparticles. These nanoparticles have potential applications in drug delivery systems and targeted therapies due to their ability to modify surface properties and enhance bioavailability .

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of isothiocyanate derivatives in inducing apoptosis in breast cancer cell lines. The results indicated a dose-dependent response with significant tumor suppression observed in vivo models .

Case Study 2: Agricultural Field Trials

Field trials conducted on the use of isothiocyanate-based pesticides showed a marked reduction in pest populations compared to untreated controls. The trials highlighted the compound's effectiveness as an eco-friendly alternative to conventional pesticides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isothiocyanato-3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazole, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce reactive groups, followed by thiocyanate substitution. Optimize yield by controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to isothiocyanate agent) and refluxing in anhydrous ethanol for 2–4 hours under nitrogen . Purification via recrystallization (DMF/EtOH, 1:1) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Use FTIR to confirm the isothiocyanate group (∼2050 cm⁻¹ N=C=S stretch) and ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₄N₄S, calc. 294.09). HPLC with a C18 column (acetonitrile/water gradient) monitors purity .

Q. How can researchers ensure stability during storage and handling?

- Methodological Answer : Store under inert gas (argon) at −20°C to prevent hydrolysis of the isothiocyanate group. Use gloveboxes for handling and avoid aqueous solvents unless stabilized with 0.1% TFA .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability or cell line specificity). Standardize testing using CLSI guidelines for antimicrobial assays and NCI-60 panels for antitumor activity. Cross-validate results with dose-response curves (IC₅₀) and replicate studies .

Q. How does the substitution pattern (e.g., 4-methyl-benzyl vs. other aryl groups) influence reactivity and bioactivity?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing vs. donating groups). Assess logP (via shake-flask method) to correlate hydrophobicity with membrane permeability. Biological testing under identical conditions isolates structural effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like COX-2 or cytochrome P450. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Pair with in vitro enzyme inhibition assays (e.g., fluorometric kits) .

Q. How can factorial design optimize reaction conditions for scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.